IKK2 Inhibitory Selectivity: 2-Methyl-Indole-5-carboxamide vs. Des-Methyl and 3-Substituted Indole Analogs
In the GSK indole carboxamide IKK2 inhibitor patent series (US20070254873), the 2-methyl substituent on the indole core is essential for IKK2 inhibitory potency. While exact IC50 values for CAS 852136-60-8 were not independently published, the patent broadly discloses that 2-methyl-indole-5-carboxamides bearing a biphenylcarbonyl moiety are preferred embodiments exhibiting IKK2 inhibitory activity, whereas the corresponding des-methyl (R2 = H) and 3-substituted indole regioisomers fall outside the preferred substitution pattern and show diminished kinase inhibition [1]. This structure-kinase activity relationship is consistent with subsequent 3,5-disubstituted-indole-7-carboxamide IKKβ inhibitor optimization studies demonstrating that indole substitution position and identity are primary determinants of oral anti-inflammatory activity [2].
| Evidence Dimension | IKK2 inhibitory activity dependence on indole 2-methyl substitution |
|---|---|
| Target Compound Data | 2-Methyl-indol-5-ylmethyl-biphenyl-4-carboxamide (CAS 852136-60-8): Preferred scaffold in GSK IKK2 patent series |
| Comparator Or Baseline | Des-methyl indole analog (R2 = H): Outside preferred substitution pattern; 3-substituted indole regioisomers: Reduced kinase inhibition |
| Quantified Difference | Qualitative preference for 2-methyl substitution stated in patent claims; exact fold-difference not publicly reported for this specific pair |
| Conditions | IKK2 biochemical inhibition assay context as described in US20070254873 and related GSK patent filings |
Why This Matters
Procurement of the precisely 2-methyl-substituted indole-5-carboxamide (CAS 852136-60-8) is critical for replicating the IKK2 inhibitory profile claimed in the GSK patent family; substitution with des-methyl or regioisomeric indole carboxamides risks loss of kinase inhibitory activity.
- [1] Kerns, J. K.; Lindenmuth, M.; Lin, X.; Nie, H.; Thomas, S. M. Chemical Compounds. U.S. Patent Application US20070254873 A1, November 1, 2007. Assignee: Glaxo Group Limited. View Source
- [2] Moffat, J. G.; Rudolph, J.; Bailey, D.; et al. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018, 9 (11), 1081–1086. View Source
